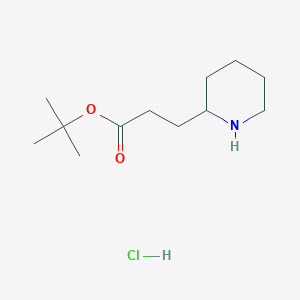

Tert-butyl3-(piperidin-2-yl)propanoatehydrochloride

Description

Piperidine scaffolds are critical in medicinal chemistry due to their basicity and ability to form stable salts, enhancing solubility for pharmaceutical applications. The tert-butyl group confers steric bulk, improving stability against hydrolysis compared to smaller esters like methyl or ethyl . This compound is likely used as an intermediate in synthesizing active pharmaceutical ingredients (APIs), leveraging its piperidine moiety for pharmacological activity modulation.

Properties

Molecular Formula |

C12H24ClNO2 |

|---|---|

Molecular Weight |

249.78 g/mol |

IUPAC Name |

tert-butyl 3-piperidin-2-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)8-7-10-6-4-5-9-13-10;/h10,13H,4-9H2,1-3H3;1H |

InChI Key |

RTKOMPJAPJXMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CCCCN1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride typically involves the esterification of 3-(piperidin-2-yl)propanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting ester is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme-substrate interactions and receptor binding studies.

Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tert-butyl ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Methyl α-Phenyl-2-Piperidineacetate Hydrochloride (CAS 23655-65-4)

Structural Differences :

- Tert-butyl ester vs. methyl ester : The tert-butyl group increases steric hindrance, reducing susceptibility to enzymatic or chemical hydrolysis.

Physicochemical Properties :

| Property | Tert-butyl 3-(Piperidin-2-yl)Propanoate HCl | Methyl α-Phenyl-2-Piperidineacetate HCl |

|---|---|---|

| Molecular Formula | C12H23NO2·HCl | C14H19NO2·HCl |

| Molecular Weight | ~249.46 g/mol | ~269.46 g/mol |

| Key Functional Groups | Tert-butyl ester, piperidine, HCl | Methyl ester, phenyl, piperidine, HCl |

| Solubility | High water solubility (HCl salt) | Moderate in polar solvents |

Piperidine-Based Pharmaceutical Impurities (CAS 13002-81-8)

Example Compound: 2-(Methylsulfanyl)-10-[2-[(2RS)-piperidin-2-yl]ethyl]-10H-phenothiazine Hydrochloride Structural Differences:

Functional Implications :

- The tert-butyl compound lacks the phenothiazine moiety, limiting direct pharmacological activity but highlighting its role as a synthetic building block. Piperidine derivatives with phenothiazine are associated with dopamine receptor modulation, whereas the tert-butyl ester focuses on stability during API synthesis .

General Comparison of Piperidine Derivatives

| Compound Type | Tert-butyl Ester | Methyl Ester/Phenyl Derivatives | Phenothiazine-Piperidine Hybrids |

|---|---|---|---|

| Stability | High (steric protection) | Moderate (small ester) | Variable (depends on substituents) |

| Solubility | Enhanced by HCl salt | Moderate | Often low (lipophilic cores) |

| Pharmaceutical Role | Intermediate | Intermediate/API precursor | API/Impurity |

| Key References |

Biological Activity

Tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is a chemical compound notable for its biological activity and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride is C₁₂H₂₃NO₂·HCl. Its structure includes a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom, allowing it to mimic natural substrates. The tert-butyl ester group enhances its lipophilicity, facilitating cellular penetration and interaction with target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : Compounds containing piperidine moieties have been shown to inhibit key enzymes involved in disease processes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative disorders like Alzheimer's disease .

- Receptor Modulation : The piperidine structure allows the compound to bind effectively to various receptors, potentially modulating signaling pathways involved in cancer proliferation and metastasis .

Anticancer Activity

Recent studies highlight the potential anticancer properties of piperidine derivatives, including tert-butyl 3-(piperidin-2-yl)propanoate hydrochloride. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against FaDu hypopharyngeal tumor cells, surpassing the efficacy of established drugs like bleomycin .

Table 1: Comparative Anticancer Activity of Piperidine Derivatives

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Research indicates that piperidine derivatives can enhance cognitive function by inhibiting cholinesterases, thus increasing acetylcholine levels in the brain. This mechanism is essential for treating Alzheimer's disease and other cognitive impairments .

Q & A

Q. Table 1. Key Analytical Parameters for Purity Assessment

| Technique | Conditions | Target Data | Reference |

|---|---|---|---|

| HPLC | C18 column, 0.1% FA in ACN/H₂O (70:30), 1 mL/min | Retention time: 8.2 min | |

| ¹H NMR | DMSO-d₆, 400 MHz | δ 1.4 (s, 9H, tert-butyl) |

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | pH | Notes |

|---|---|---|---|

| Water | 12.5 | 2.0 | Hydrate form |

| Ethanol | 45.8 | – | Anhydrous |

| DMSO | >100 | – | For in vitro use |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.